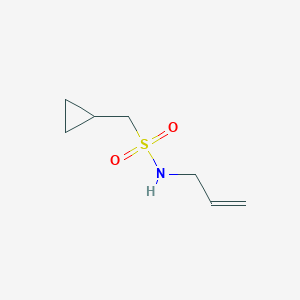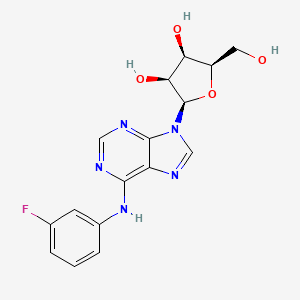
N6-(3-fluorobenzyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(3-fluorobenzyl)adenosine is a synthetic nucleoside analogue derived from adenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a 3-fluorobenzyl group. This modification enhances its biological activity and selectivity, making it a valuable compound in medicinal chemistry and antiviral research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-fluorobenzyl)adenosine typically involves the reaction of adenosine with 3-fluorobenzylamine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the nucleophilic substitution of the N6 position with 3-fluorobenzylamine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity .
化学反応の分析
Types of Reactions
N6-(3-fluorobenzyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the fluorobenzyl group or the adenine ring.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyladenosine derivatives .
科学的研究の応用
N6-(3-fluorobenzyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its antiviral properties, particularly against human enterovirus 71.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N6-(3-fluorobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleoside metabolism. The fluorobenzyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
類似化合物との比較
Similar Compounds
- N6-(2-fluorobenzyl)adenosine
- N6-(4-fluorobenzyl)adenosine
- N6-(2-trifluoromethylbenzyl)adenosine
- N6-(3-trifluoromethylbenzyl)adenosine
- N6-(4-trifluoromethylbenzyl)adenosine
Uniqueness
N6-(3-fluorobenzyl)adenosine is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to its analogues, it exhibits a different selectivity index and potency, making it a valuable candidate for further development in antiviral research .
特性
分子式 |
C16H16FN5O4 |
|---|---|
分子量 |
361.33 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12+,13+,16-/m1/s1 |
InChIキー |
CGBXXQWVMLPKMU-QOFRNUMZSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



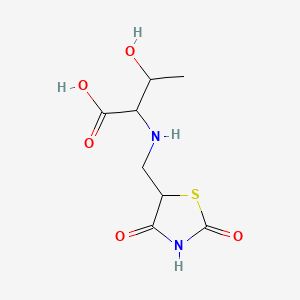

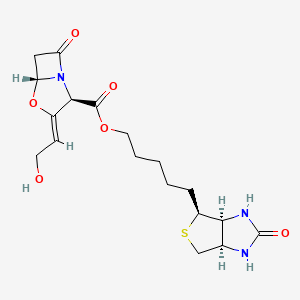
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
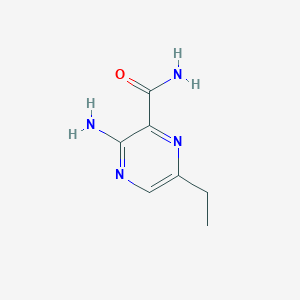
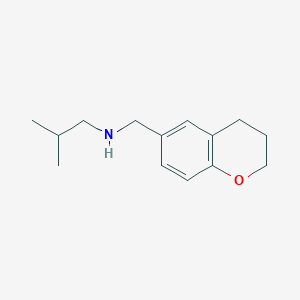
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)

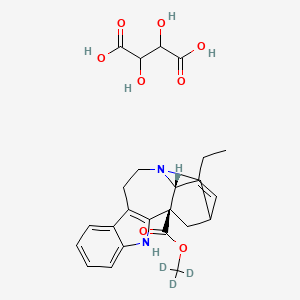
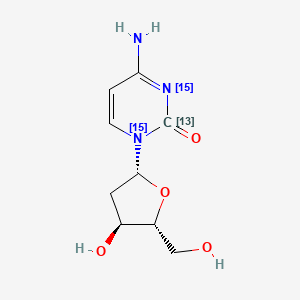
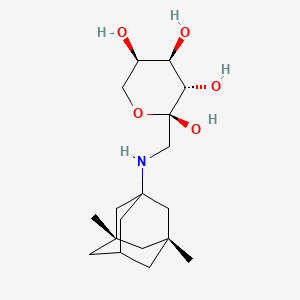
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
